N-(2-Aminophenyl)-2-methoxyacetamide

Physicochemical Profiling Drug Design ADME Prediction

Procure N-(2-Aminophenyl)-2-methoxyacetamide to leverage regiochemistry-critical applications. Its ortho-amino substitution enables bidentate zinc chelation in HDAC inhibitor design—a geometry unattainable with meta/para analogs—and facilitates palladium-catalyzed ortho-C-H arylation under mild conditions. With a LogP of 0.3 versus -0.2 for the meta isomer, this scaffold offers superior membrane permeability for drug discovery programs. Ensure you select the correct isomer to avoid failed synthetic or biological outcomes.

Molecular Formula C9H12N2O2
Molecular Weight 180.207
CAS No. 926197-57-1
Cat. No. B2740374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminophenyl)-2-methoxyacetamide
CAS926197-57-1
Molecular FormulaC9H12N2O2
Molecular Weight180.207
Structural Identifiers
SMILESCOCC(=O)NC1=CC=CC=C1N
InChIInChI=1S/C9H12N2O2/c1-13-6-9(12)11-8-5-3-2-4-7(8)10/h2-5H,6,10H2,1H3,(H,11,12)
InChIKeyPPHADCGGEPSVTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminophenyl)-2-methoxyacetamide (CAS 926197-57-1) for Research and Procurement: Physicochemical and Structural Baseline


N-(2-Aminophenyl)-2-methoxyacetamide (CAS 926197-57-1) is a small-molecule organic compound belonging to the class of N-aryl-2-methoxyacetamides. It is characterized by a 2-methoxyacetamide moiety linked to a phenyl ring bearing an ortho-amino substituent. Its molecular formula is C9H12N2O2, with a molecular weight of 180.20 g/mol. Computed physicochemical properties include an XLogP3-AA value of 0.3, a topological polar surface area (TPSA) of 64.4 Ų, 2 hydrogen bond donors, and 3 hydrogen bond acceptors [1]. This ortho-substitution pattern confers distinct physicochemical and potential biological properties compared to its meta- and para-substituted analogs.

Why Ortho-, Meta-, and Para-Aminophenyl Methoxyacetamide Isomers Are Not Interchangeable in Research


Substituting N-(2-aminophenyl)-2-methoxyacetamide with its regioisomeric analogs (e.g., N-(3-aminophenyl)-2-methoxyacetamide or N-(4-aminophenyl)-2-methoxyacetamide) can lead to significantly different experimental outcomes due to variations in physicochemical properties, molecular recognition, and synthetic utility. The ortho-substitution pattern in the target compound results in a higher computed LogP (0.3 vs. -0.2 for the meta isomer) [1][2], indicating greater lipophilicity and potential for membrane permeability. Additionally, the ortho-amino group enables unique intramolecular interactions and serves as a bidentate directing group in transition metal-catalyzed reactions—a capability not shared by the meta- or para-substituted isomers [3]. These differences underscore the necessity of selecting the precise isomer for applications where steric, electronic, or coordination properties are critical.

Quantitative Differentiation of N-(2-Aminophenyl)-2-methoxyacetamide from Closest Analogs


Higher Computed Lipophilicity (XLogP3) of Ortho Isomer Relative to Meta Isomer

The ortho-substituted isomer (N-(2-aminophenyl)-2-methoxyacetamide) exhibits a higher computed partition coefficient (XLogP3 = 0.3) compared to the meta-substituted isomer (N-(3-aminophenyl)-2-methoxyacetamide, XLogP3 = -0.2) [1][2]. This difference of 0.5 log units suggests greater lipophilicity for the ortho isomer.

Physicochemical Profiling Drug Design ADME Prediction

Distinct Synthetic Utility: Ortho-Substituted Aminophenyl Acetamides as Bidentate Directing Groups in C-H Arylation

N-(2-Aminophenyl)acetamide, a close structural analog of the target compound, has been demonstrated to function as an effective bidentate directing group in palladium-catalyzed ortho-C-H arylation of benzamides, enabling absolute ortho-monoaryl selectivity under silver-free conditions [1]. The ortho-amino substitution pattern is essential for this bidentate coordination, a property not exhibited by meta- or para-substituted aminophenyl acetamides. While direct data for the methoxyacetamide derivative is not yet reported, the ortho-aminophenyl motif is a key structural determinant of this reactivity.

Synthetic Methodology C-H Functionalization Palladium Catalysis

Comparable Topological Polar Surface Area (TPSA) Across Isomers, but with Different Hydrogen Bonding Geometries

While the computed TPSA for N-(2-aminophenyl)-2-methoxyacetamide (64.4 Ų) is identical to that of its meta-substituted isomer (64.4 Ų) [1][2], the spatial arrangement of hydrogen bond donors and acceptors differs due to the ortho-substitution. The ortho-amino group is positioned proximal to the amide carbonyl, potentially enabling intramolecular hydrogen bonding that alters the compound's effective polarity and interaction with biological targets.

Physicochemical Properties Molecular Recognition Drug Design

Potential for Enhanced Biological Activity: Ortho-Substituted Aminophenyl Acetamides as HDAC Inhibitor Scaffolds

Ortho-aminoanilides, including N-(2-aminophenyl)benzamide derivatives, are a privileged scaffold for histone deacetylase (HDAC) inhibitors, exemplified by clinical candidates such as MS-275 (Entinostat) and CI-994 (Tacedinaline) [1][2]. The ortho-amino group is essential for zinc chelation in the HDAC active site. While direct HDAC inhibition data for N-(2-aminophenyl)-2-methoxyacetamide is not yet published, its ortho-aminophenylacetamide core is structurally aligned with this validated pharmacophore. Meta- and para-substituted analogs lack the precise geometry required for bidentate zinc coordination and are not known to exhibit this activity profile.

Epigenetics Cancer Research HDAC Inhibition

Recommended Research and Procurement Applications for N-(2-Aminophenyl)-2-methoxyacetamide (CAS 926197-57-1)


Medicinal Chemistry: Design and Synthesis of Ortho-Aminoanilide-Based HDAC Inhibitors

Procure N-(2-aminophenyl)-2-methoxyacetamide as a key building block or scaffold for the development of novel histone deacetylase (HDAC) inhibitors. The ortho-amino substitution pattern is a validated pharmacophore for zinc-dependent HDAC enzymes, as seen in clinical candidates like Entinostat and Tacedinaline [1][2]. The methoxyacetamide side chain offers a modifiable handle for further SAR exploration. Regioisomeric analogs (meta- or para-substituted) are not suitable for this application due to their inability to achieve the bidentate zinc coordination geometry required for HDAC inhibition.

Synthetic Chemistry: Directed C-H Functionalization via Bidentate Coordination

Utilize N-(2-aminophenyl)-2-methoxyacetamide as a substrate or directing group in palladium-catalyzed ortho-C-H arylation reactions. The ortho-aminophenyl motif enables bidentate chelation to the metal center, facilitating selective monoarylation of ortho-C-H bonds under mild, silver-free conditions [1]. This synthetic strategy is not accessible with meta- or para-substituted aminophenyl acetamides, which lack the necessary geometry for bidentate coordination. This application is particularly valuable for constructing biaryl amide scaffolds found in natural products (e.g., urolithins) and pharmaceuticals.

Physicochemical and ADME Profiling: Comparative Studies of Ortho vs. Meta Isomers

Employ N-(2-aminophenyl)-2-methoxyacetamide in comparative studies to elucidate the impact of ortho-substitution on lipophilicity, membrane permeability, and intramolecular hydrogen bonding. With a computed LogP of 0.3 versus -0.2 for the meta isomer [1][2], this compound serves as a model system for understanding how subtle regioisomeric changes influence drug-like properties. Such studies are critical for guiding lead optimization in drug discovery programs.

Chemical Biology: Probe Development for Target Identification

Leverage the ortho-aminophenylacetamide scaffold of N-(2-aminophenyl)-2-methoxyacetamide to design affinity probes or chemical tools for profiling HDAC enzymes or other zinc-dependent proteins. The compound's core structure can be functionalized with biotin, fluorophores, or photoaffinity tags to enable target engagement studies, pull-down assays, or cellular imaging. The ortho-substitution is essential for maintaining the binding pose observed in known ortho-aminoanilide inhibitors [1], ensuring that the probe retains target affinity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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